molecular formula C14H18F3N3O B8123393 (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone

(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone

Cat. No. B8123393
M. Wt: 301.31 g/mol
InChI Key: WCBLUATWVAQQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H18F3N3O and its molecular weight is 301.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c1-2-19-5-7-20(8-6-19)13(21)11-4-3-10(18)9-12(11)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBLUATWVAQQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2-trifluoromethyl-benzoic acid (15 g, 73.1 mmol), HOBT (14.56 g, 95 mmol), EDC (16.82 g, 88 mmol), Et3N (20.38 mL, 146 mmol), 1-ethyl-piperazine (8.35 g, 73.1 mmol) in DCM (200 mL) was stirred at 25° C. for 2 h. To the mixture was added DCM (200 mL) and then washed with H2O, 2 mol/L NaOH (2×150 mL) and brine. The organic layer was dried over Na2SO4 and concentrated to give a off white solid of (4-amino-2-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone (20 g, 65.2 mmol, 89.0% yield): 1H NMR (400 MHz, CDCl3) δ: 7.07 (d, J=8.0 Hz, 1H), 6.92 (d, J=2.4 Hz, 1H), 6.79 (dd, J=2.0, 8.0 Hz, 1H), 3.99 (s, 2H), 3.84-3.76 (m, 2H), 3.25-3.23 (m, 2H), 2.50-2.39 (m, 4H), 2.33-2.31 (m, 2H), 1.08 (t, J=7.2 Hz, 3H); ES-LCMS m/z 302 (M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
14.56 g
Type
reactant
Reaction Step One
Name
Quantity
16.82 g
Type
reactant
Reaction Step One
Name
Quantity
20.38 mL
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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